molecular formula C19H18F3NO2S B8125141 Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate

Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B8125141
M. Wt: 381.4 g/mol
InChI Key: UYESEJJWSMOWNH-UHFFFAOYSA-N
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Description

Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thieno[2,3-b]pyrrole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyrrole core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2,3-dimethylthiophene and a suitable benzylating agent. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various synthetic pathways.

Biology: Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with biological targets, making it useful in drug discovery and development.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials. Its trifluoromethyl group contributes to the creation of compounds with improved stability and efficacy.

Mechanism of Action

The mechanism by which Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • Ethyl 2,3-Dimethyl-6-(3-methylbenzyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

  • Ethyl 2,3-Dimethyl-6-(3-chlorobenzyl)-6H-thieno[2,3-b]pyrrole-5-carboxylate: Contains a chloro group instead of trifluoromethyl, leading to variations in chemical properties and biological effects.

Uniqueness: Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound's stability, reactivity, and binding affinity, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 2,3-dimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2S/c1-4-25-18(24)16-9-15-11(2)12(3)26-17(15)23(16)10-13-6-5-7-14(8-13)19(20,21)22/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYESEJJWSMOWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC(=CC=C3)C(F)(F)F)SC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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